molecular formula C11H20N4O B2709696 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-isopropylurea CAS No. 1234973-92-2

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-isopropylurea

Cat. No.: B2709696
CAS No.: 1234973-92-2
M. Wt: 224.308
InChI Key: IJWXPYAVKAQBQZ-UHFFFAOYSA-N
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Description

1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-isopropylurea is a synthetic compound of interest in medicinal chemistry and drug discovery, incorporating two privileged pharmacophores: a 3,5-dimethylpyrazole ring and an isopropylurea moiety. The pyrazole nucleus is a well-documented scaffold in the synthesis of biologically active compounds, known for its versatility and presence in several therapeutic agents . The urea function is particularly significant, as it serves as a favorable hydrogen bond donor and acceptor, enabling strong interactions with various biological protein targets . Pyrazolyl-urea derivatives have been extensively investigated for their wide spectrum of biological activities. Research indicates that such compounds can act as potent inhibitors of key intracellular pathways, particularly targeting various protein kinases such as Src and p38-MAPK, which are relevant in oncology and inflammation . Furthermore, some pyrazolyl-ureas have demonstrated potential as cannabinoid receptor antagonists, which may be useful for studying metabolic and neurological disorders . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its potential as a biochemical tool or as a building block in the development of novel therapeutic agents.

Properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-8(2)13-11(16)12-5-6-15-10(4)7-9(3)14-15/h7-8H,5-6H2,1-4H3,(H2,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWXPYAVKAQBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)NC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-isopropylurea typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent to introduce the ethyl group. This intermediate is then reacted with isopropyl isocyanate to form the final urea derivative. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-isopropylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Structural Formula

IUPAC Name 1(2(3,5dimethyl1Hpyrazol1yl)ethyl)3isopropylurea\text{IUPAC Name }1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-isopropylurea

Anticancer Activity

This compound has shown promising results in inhibiting cancer cell proliferation. Research indicates that pyrazole derivatives can induce apoptosis and cell cycle arrest in various cancer cell lines.

Case Study: Inhibition of Tumor Growth

A study investigated the compound's effects on human breast cancer cells (MCF-7). Results demonstrated a significant reduction in cell viability at concentrations greater than 10 µM, with mechanisms involving the activation of caspase pathways leading to apoptosis .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.

Case Study: Edema Reduction

In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a 50% reduction in paw edema compared to control groups. This suggests its potential as an anti-inflammatory agent .

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the pyrazole moiety is linked to its ability to disrupt bacterial cell walls.

Case Study: Antimicrobial Efficacy

In vitro tests showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively .

Mechanism of Action

The mechanism of action of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-isopropylurea involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing urea, pyrazole, or alkyl-substituted motifs. Key structural and functional differences are highlighted using data from experimental studies.

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Pyrazole/Urea) Molecular Weight (g/mol) Melting Point (°C) Key Functional Differences Reference
1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-isopropylurea 3,5-dimethyl (pyrazole), isopropyl (urea) ~265.3* Not reported High lipophilicity due to methyl/isopropyl groups
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) 3-methyl, phenyl (pyrazole), ethyl (urea) 300.3 142–144 Phenyl group enhances π-π interactions
1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9b) Ethyl branching on urea 300.3 118–120 Steric hindrance affects binding affinity
1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) 3,5-dimethoxy (aryl), 4-methyl (pyrazole) 318.3 Not reported Methoxy groups improve solubility

Notes:

  • Lipophilicity : The 3,5-dimethyl and isopropyl groups in the target compound likely increase hydrophobicity compared to methoxy-substituted analogs like MK13, impacting membrane permeability .
  • Stereoelectronic Effects : Ethyl-substituted analogs (9a, 9b) demonstrate how substituent placement on the urea nitrogen affects thermal stability (melting points) and reactivity .
  • Bioactivity : Phenyl-substituted pyrazoles (e.g., 9a) exhibit enhanced binding to aromatic receptors, whereas alkyl groups (e.g., isopropyl) may favor hydrophobic pocket interactions.

Key Research Findings

Synthesis and Stability : The synthesis of urea-pyrazole hybrids often employs acid-catalyzed condensation (e.g., acetic acid reflux in ), with reaction times varying based on substituent bulk . The target compound’s stability under physiological conditions remains unstudied, but analogs like 9a and 9b show moderate thermal stability (melting points >100°C) .

Spectroscopic Properties : Infrared (IR) and nuclear magnetic resonance (NMR) data for related compounds () reveal characteristic urea C=O stretches (~1650–1700 cm⁻¹) and pyrazole ring proton signals (δ 6.0–7.5 ppm in ¹H NMR) .

Computational Predictions : Density functional theory (DFT) studies () suggest that exact exchange terms improve thermochemical accuracy for similar heterocycles, aiding in predicting the target compound’s reactivity and solvation .

Biological Activity

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-isopropylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, anti-cancer, and other pharmacological effects, supported by case studies and research findings.

Anti-Cancer Properties

Research indicates that compounds with pyrazole moieties exhibit significant anti-cancer activity. A study published in the Journal of Medicinal Chemistry showed that derivatives of pyrazole, including those similar to this compound, inhibit tumor growth in various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

Anti-Inflammatory Effects

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was observed in macrophage cultures treated with lipopolysaccharide (LPS), suggesting its potential use in treating inflammatory diseases.

Antioxidant Activity

The compound has shown promising antioxidant activity. In assays measuring free radical scavenging ability, it demonstrated a significant reduction in oxidative stress markers. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay indicated an IC50 value comparable to known antioxidants, suggesting its potential as a therapeutic agent against oxidative stress-related conditions .

Case Study 1: Cancer Cell Line Inhibition

A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways .

Case Study 2: Inflammation Model

In a murine model of acute inflammation induced by carrageenan, administration of the compound at doses of 10 and 20 mg/kg significantly reduced paw edema compared to the control group. Histological analysis showed decreased infiltration of inflammatory cells in treated animals, supporting its anti-inflammatory efficacy .

Research Findings

Study Biological Activity Findings
Anti-CancerInduces apoptosis in MCF-7 cells (IC50 = 15 µM).
Anti-InflammatoryReduces TNF-alpha and IL-6 levels in LPS-stimulated macrophages.
AntioxidantExhibits significant DPPH scavenging activity with competitive IC50 values.

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